

# Ibrexafungerp spectrum of activity *Candida* Aspergillus

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Spectrum of Activity Against *Candida*

**Ibrexafungerp** exhibits potent in vitro activity against a wide range of medically relevant *Candida* species, including azole- and echinocandin-resistant isolates [1]. The table below summarizes the minimum inhibitory concentration (MIC) data from a European study of 434 blood isolates [1].

| Species (Number of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) | MIC Range (mg/L) |
|------------------------------|--------------|--------------|---------------------------|------------------|
| <i>C. albicans</i> (163)     | 0.06         | 0.125        | 0.062                     | 0.016 - 0.5      |
| <i>C. glabrata</i> (60)      | 0.25         | 0.5          | 0.164                     | 0.03 - 1         |
| <i>C. tropicalis</i> (40)    | 0.5          | 2            | 0.517                     | 0.06 - ≥8        |
| <i>C. krusei</i> (29)        | 1            | 2            | 0.931                     | 0.25 - 2         |
| <i>C. parapsilosis</i> (108) | 0.5          | 1            | 0.393                     | 0.06 - ≥8        |
| <i>C. orthopsilosis</i> (20) | 2            | 4            | 1.319                     | 0.5 - 4          |
| <i>C. auris</i> (22)         | 0.5          | 1            | 0.5                       | 0.125 - 1        |

- **Activity Against Resistant Strains:** **Ibrexafungerp** remains active against most *Candida* isolates that are resistant to fluconazole or echinocandins. This is attributed to its distinct binding site on the  $\beta$ -(1,3)-D-glucan synthase enzyme, which results in limited cross-resistance with echinocandins [2] [1].
- **Resistance Note:** Although rare, elevated **ibrexafungerp** MICs can occur, primarily associated with mutations in the **FKS2** gene of *Nakaseomyces glabrata* (formerly *Candida glabrata*) [3].

## Spectrum of Activity Against Aspergillus

**Ibrexafungerp** demonstrates promising activity against various *Aspergillus* species, inhibiting both azole-susceptible and azole-resistant strains by measuring the Minimal Effective Concentration (MEC) [4].

| Species/Species Complex                               | MEC50 (mg/L) [EUCAST] | MEC90 (mg/L) [EUCAST] | Geometric Mean (GM) MEC (mg/L) [EUCAST] |
|-------------------------------------------------------|-----------------------|-----------------------|-----------------------------------------|
| <i>A. fumigatus</i> sensu stricto (Azole-Susceptible) | 0.03                  | 0.12                  | 0.040                                   |
| <i>A. fumigatus</i> sensu stricto (Azole-Resistant)   | 0.06                  | 0.25                  | 0.092                                   |
| <i>A. lentulus</i>                                    | 0.06                  | 0.12                  | 0.058                                   |
| <i>A. niger</i> complex ( <i>A. tubingensis</i> )     | 0.12                  | 0.25                  | 0.137                                   |
| <i>A. terreus</i> complex                             | 0.25                  | 0.5                   | 0.241                                   |
| <i>A. circumdatii</i> complex                         | 0.25                  | 0.5                   | 0.232                                   |
| <i>A. ustus</i> complex ( <i>A. calidoustus</i> )     | 0.5                   | 1                     | 0.503                                   |
| <i>A. alliaceus</i>                                   | 8                     | ≥16                   | 7.869                                   |

- **Key Findings:** The drug shows low MEC values against azole-resistant *A. fumigatus* and most cryptic species, a significant finding as these species are often difficult to treat with existing antifungals [4].

- **Limited Activity:** **Ibrexafungerp** has demonstrated **moderate to low activity against species within the *A. ustus* complex** (e.g., *A. insuetus*, *A. keveii*) and is inactive against *A. alliaceus*\* [4].

## Experimental Protocols for Susceptibility Testing

The quantitative data in the tables above were generated using standardized reference methods. Here are the detailed protocols:

- **Protocol for *Candida* spp. Susceptibility Testing (EUCAST Method) [1]**
  - **Test Preparation:** Use RPMI 1640 medium with 2% glucose, buffered to pH 7.0 with 0.165 M MOPS. Prepare drug dilutions in a 96-well microdilution plate with a final testing volume of 100  $\mu$ L per well.
  - **Inoculum Preparation:** Adjust the yeast suspension to a density of 0.5 McFarland standard in sterile saline, then further dilute to achieve a final inoculum of (0.5 - 2.5  $\times 10^5$ ) CFU/mL in the test well.
  - **Incubation:** Incubate the plates at 35°C for 24 hours in a humid atmosphere.
  - **Reading Endpoints:** Determine the **Minimum Inhibitory Concentration (MIC)** visually. The MIC is defined as the lowest drug concentration that produces a **prominent inhibition ( $\approx 50\%$ ) of growth** compared to the growth control.
- **Protocol for *Aspergillus* spp. Susceptibility Testing (EUCAST and CLSI Methods) [4]**
  - **Test Preparation:** For both EUCAST and CLSI M38 methods, prepare antifungal dilutions in a 96-well microdilution plate. RPMI 1640 medium is used for both.
  - **Inoculum Preparation:** Prepare conidial suspensions from freshly grown molds (7-day-old cultures on potato dextrose agar). Adjust the turbidity of the suspension to 0.5 McFarland standard, which yields a final inoculum of (2 - 5  $\times 10^5$ ) CFU/mL.
  - **Incubation:** Incubate the plates at 35°C for 48 hours.
  - **Reading Endpoints:** For **ibrexafungerp** and micafungin, determine the **Minimal Effective Concentration (MEC)** microscopically. The MEC is defined as the **lowest concentration that leads to abnormal, short, and branched hyphal growth** compared to the tangled, long hyphae in the control well.

## Mechanism of Action and Resistance

The following diagram illustrates the unique mechanism of action of **ibrexafungerp** and the associated resistance mechanisms.



[Click to download full resolution via product page](#)

This unique binding to the Rho1p subunit differentiates it from echinocandins and explains its activity against some echinocandin-resistant isolates [2] [3].

## Drug Profile and Development Status

- **Mechanism of Action:** **Ibrexafungerp** is a first-in-class **triterpenoid antifungal** that inhibits  **$\beta$ -(1,3)-D-glucan synthase**, an enzyme essential for fungal cell wall synthesis. It binds to the **Rho1p regulatory subunit** of the enzyme, a site distinct from that of echinocandins [2] [3].
- **Current Approved Indications:** The oral formulation is approved in the United States under the brand name Brexafemme for [2] [5]:
  - Treatment of vulvovaginal candidiasis (VVC) in adults and post-menarchal pediatric females.
  - Reduction in the incidence of recurrent VVC (RVVC).
- **Ongoing Clinical Development:** An intravenous (IV) formulation is under investigation [2]. A Phase 3 trial (MARIO study) is evaluating oral **ibrexafungerp** as a step-down treatment for **invasive candidiasis** following IV echinocandin therapy [5] [6]. The clinical hold on this study was lifted by the FDA in April 2025, and patient dosing has resumed [5] [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp: A narrative overview [sciencedirect.com]
4. In Vitro Activity of Ibrexafungerp against a Collection ... [pmc.ncbi.nlm.nih.gov]
5. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]
6. Scynexis resumes dosing in Phase III MARIO study after ... [clinicaltrialsarena.com]

To cite this document: Smolecule. [Ibrexafungerp spectrum of activity Candida Aspergillus].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-spectrum-of-activity-candida-aspergillus>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)